molecular formula C10H12O4 B3050218 1-(2,4,6-Trihydroxyphenyl)butan-1-one CAS No. 2437-62-9

1-(2,4,6-Trihydroxyphenyl)butan-1-one

Cat. No. B3050218
CAS RN: 2437-62-9
M. Wt: 196.2 g/mol
InChI Key: NSFOTVGLNZUKLK-UHFFFAOYSA-N
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Description

“1-(2,4,6-Trihydroxyphenyl)butan-1-one” is a chemical compound that is also known as a 2-acylphloroglucinol . It is also found in other fruits such as peaches, grapes, apples, various berries, vegetables, and in the bark of yew, maple, and pine .


Synthesis Analysis

The synthesis of “1-(2,4,6-Trihydroxyphenyl)butan-1-one” can be achieved through the Friedel-Craft acylation reaction between phloroglucinol and acetic anhydride in ethyl acetate at room temperature with CuSO4.5H2O catalyst .


Molecular Structure Analysis

The molecular formula of “1-(2,4,6-Trihydroxyphenyl)butan-1-one” is C10H12O4 . The exact mass is 196.073563 Da .


Physical And Chemical Properties Analysis

The molecular weight of “1-(2,4,6-Trihydroxyphenyl)butan-1-one” is 196.2 g/mol . The density is 1.314 g/cm3 .

Scientific Research Applications

Crystallographic Structure Analysis

1-(2,4,6-Trihydroxyphenyl)butan-1-one and related compounds have been studied for their crystallographic structures. For example, Shi and Jiang (1999) analyzed the structure of a similar compound, 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, using X-ray analysis, which can provide insights into the molecular configuration and potential applications in materials science (Shi & Jiang, 1999).

Biological Activities and Applications

Several studies have explored the biological activities of compounds related to 1-(2,4,6-Trihydroxyphenyl)butan-1-one. For instance, Dai et al. (2006) isolated metabolites from the endophytic fungus Nodulisporium sp., which exhibited herbicidal, antifungal, and antibacterial activities (Dai et al., 2006). Wang et al. (2021) identified novel derivatives of 2-methyl-1-(2,3,4,6-tetrahydroxyphenyl)propan-1-one and (S)-2-methyl-1-(2,3,4,6-tetrahydroxyphenyl)butan-1-one with significant impacts on anti-Gram-negative bacteria and anti-H1299 cells (Wang et al., 2021).

Chemical Synthesis and Modification

The synthesis and modification of 1-(2,4,6-Trihydroxyphenyl)butan-1-one derivatives are crucial for various chemical applications. Bryan and Grimshaw (1997) studied the electrochemical conversion of 4-phenylbuten-2-ones into 4-phenylbutan-2-ones, which has implications in organic synthesis (Bryan & Grimshaw, 1997). Morad et al. (2017) reported on the synthesis of 4-(4-methoxyphenyl)butan-2-one using a multifunctional supported AuPd nanoalloy catalyst, demonstrating the importance of catalysis in chemical reactions (Morad et al., 2017).

Corrosion Inhibition and Material Science

Compounds related to 1-(2,4,6-Trihydroxyphenyl)butan-1-one have been studied for their potential in corrosion inhibition, which is vital for material protection. Olasunkanmi et al. (2016) explored the corrosion inhibition potential of quinoxaline derivatives for mild steel in hydrochloric acid medium, which can be extrapolated to understand the properties of similar compounds (Olasunkanmi et al., 2016).

properties

IUPAC Name

1-(2,4,6-trihydroxyphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-3-7(12)10-8(13)4-6(11)5-9(10)14/h4-5,11,13-14H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFOTVGLNZUKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=C(C=C1O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296973
Record name 1-(2,4,6-trihydroxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2437-62-9
Record name NSC112933
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,4,6-trihydroxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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